molecular formula C10H14O2S B13602936 2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid

2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid

Cat. No.: B13602936
M. Wt: 198.28 g/mol
InChI Key: FMJQDXXNTJHPSJ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It features a butanoic acid backbone with a thiophene ring attached at the 3-position and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: 2,2-Dimethyl-4-(thiophen-3-yl)butanol

    Substitution: Halogenated or nitrated thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid stands out due to the presence of both the thiophene ring and the dimethyl substitution.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2,2-dimethyl-4-thiophen-3-ylbutanoic acid

InChI

InChI=1S/C10H14O2S/c1-10(2,9(11)12)5-3-8-4-6-13-7-8/h4,6-7H,3,5H2,1-2H3,(H,11,12)

InChI Key

FMJQDXXNTJHPSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1=CSC=C1)C(=O)O

Origin of Product

United States

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